molecular formula C27H26N4O2S B4302155 N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amine

N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amine

Cat. No.: B4302155
M. Wt: 470.6 g/mol
InChI Key: AUZBRCBJBWHGHV-UHFFFAOYSA-N
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Description

N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amine is a complex organic compound that belongs to the class of dibenzoazepine derivatives. This compound is characterized by its unique structure, which includes a dibenzoazepine core, a thiazole ring, and a nitrophenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amine typically involves multiple steps One common approach is to start with the dibenzoazepine core, which can be synthesized through the reduction of dibenz[b,f]azepine This intermediate is then reacted with a propylating agent to introduce the propyl groupFinally, the nitrophenyl group is introduced via a nitration reaction using nitric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, the use of catalysts and solvents that are more suitable for industrial processes may be employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to potential therapeutic effects. Additionally, its antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amine is unique due to its combination of a dibenzoazepine core, a thiazole ring, and a nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-4-(4-nitrophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2S/c1-29(27-28-24(19-34-27)20-13-15-23(16-14-20)31(32)33)17-6-18-30-25-9-4-2-7-21(25)11-12-22-8-3-5-10-26(22)30/h2-5,7-10,13-16,19H,6,11-12,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZBRCBJBWHGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C4=NC(=CS4)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amine
Reactant of Route 2
Reactant of Route 2
N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amine
Reactant of Route 3
Reactant of Route 3
N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amine
Reactant of Route 4
Reactant of Route 4
N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amine
Reactant of Route 5
Reactant of Route 5
N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amine
Reactant of Route 6
Reactant of Route 6
N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N-methyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amine

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